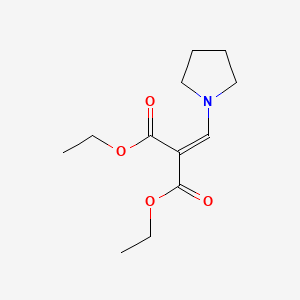

Diethyl (1-pyrrolidinemethylene)malonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl (1-pyrrolidinemethylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyrrolidine ring attached to a methylene group, which is further connected to a diethyl malonate moiety

准备方法

Synthetic Routes and Reaction Conditions

Diethyl (1-pyrrolidinemethylene)malonate can be synthesized through the alkylation of diethyl malonate with pyrrolidine. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes nucleophilic substitution with pyrrolidine to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the process .

化学反应分析

Types of Reactions

Diethyl (1-pyrrolidinemethylene)malonate undergoes various types of chemical reactions, including:

Alkylation: The compound can be alkylated at the alpha position through an S_N2 reaction with alkyl halides.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.

Common Reagents and Conditions

Bases: Sodium ethoxide, sodium hydroxide

Acids: Hydrochloric acid

Solvents: Ethanol, water

Major Products Formed

Alkylated Malonates: Formed through alkylation reactions

Carboxylic Acids: Formed through hydrolysis and decarboxylation reactions

科学研究应用

Diethyl (1-pyrrolidinemethylene)malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

作用机制

The mechanism of action of diethyl (1-pyrrolidinemethylene)malonate involves the formation of enolate ions, which can undergo nucleophilic substitution reactions. The compound’s reactivity is primarily due to the presence of the active methylene group flanked by two carbonyl groups, which stabilizes the enolate ion through resonance . This allows the compound to participate in various chemical transformations, including alkylation and Michael addition reactions .

相似化合物的比较

Similar Compounds

Diethyl Malonate: A simpler analog without the pyrrolidine ring, commonly used in malonic ester synthesis.

Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

Ethyl Acetoacetate: Contains a similar 1,3-dicarbonyl structure but with a ketone group instead of an ester.

Uniqueness

Diethyl (1-pyrrolidinemethylene)malonate is unique due to the presence of the pyrrolidine ring, which imparts additional reactivity and potential for forming more complex structures. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and other advanced materials .

属性

CAS 编号 |

55133-78-3 |

|---|---|

分子式 |

C12H19NO4 |

分子量 |

241.28 g/mol |

IUPAC 名称 |

diethyl 2-(pyrrolidin-1-ylmethylidene)propanedioate |

InChI |

InChI=1S/C12H19NO4/c1-3-16-11(14)10(12(15)17-4-2)9-13-7-5-6-8-13/h9H,3-8H2,1-2H3 |

InChI 键 |

NSEAIZBXBUHBIT-UHFFFAOYSA-N |

杂质 |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. |

规范 SMILES |

CCOC(=O)C(=CN1CCCC1)C(=O)OCC |

沸点 |

200 °C 199.00 to 200.00 °C. @ 760.00 mm Hg 199 °C |

颜色/形态 |

Colorless liquid Clear, colorless liquid |

密度 |

1.0551 g/cu cm at 20 °C Density (at 20 °C): 1.06 g/cm³ Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 1.053-1.056 |

闪点 |

200 °F (93 °C) (open cup) 85 °C c.c. |

熔点 |

-50 °C |

物理描述 |

Liquid, Other Solid; Liquid Colorless liquid with a sweet ester odor; [Hawley] Liquid COLOURLESS LIQUID. colourless liquid with slightly fruity odou |

溶解度 |

In water, 20 g/L at 20 °C Miscible with ethanol, ether; very soluble in acetone, benzene Soluble in chloroform Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C 23.2 mg/mL at 37 °C Solubility in water, g/l at 20 °C: 20 (moderate) soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil 1 mL in 1.5 mL 60% alcohol (in ethanol) |

蒸汽密度 |

5.52 (Air = 1) Relative vapor density (air = 1): 5.52 |

蒸汽压力 |

0.26 [mmHg] 0.19 mm Hg at 25 °C Vapor pressure, Pa at 25 °C: 36 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10817139.png)

![N-cycloheptyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B10817144.png)

![2-(1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione](/img/structure/B10817153.png)

![(E)-3-(Benzo[d]thiazol-2-yl)-4-(naphthalen-2-yl)but-3-enoic acid](/img/structure/B10817161.png)

![N-(4-methoxyphenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B10817166.png)

![5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B10817170.png)

![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate](/img/structure/B10817214.png)